molecular formula C17H14BrNO3 B11470357 2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

Cat. No.: B11470357
M. Wt: 360.2 g/mol
InChI Key: WHKBCPQATIEFFO-UHFFFAOYSA-N
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Description

2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves multi-step organic reactions. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the precursor molecule.

    Methoxylation: Addition of a methoxy group (-OCH3) to the aromatic ring.

    Cyclization: Formation of the isoindolo[1,2-b][1,3]benzoxazin ring system through intramolecular reactions.

    Methylation: Introduction of a methyl group (-CH3) to the nitrogen atom in the ring system.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).

Scientific Research Applications

2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated and methoxylated aromatic compounds.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar compounds to 2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one include other isoindolo[1,2-b][1,3]benzoxazin derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of bromine, methoxy, and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

2-bromo-8-methoxy-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one

InChI

InChI=1S/C17H14BrNO3/c1-9-13-8-11(21-2)4-6-15(13)22-17-12-5-3-10(18)7-14(12)16(20)19(9)17/h3-9,17H,1-2H3

InChI Key

WHKBCPQATIEFFO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)OC3N1C(=O)C4=C3C=CC(=C4)Br

Origin of Product

United States

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